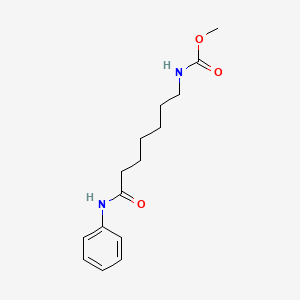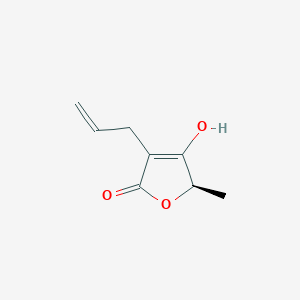![molecular formula C27H24S4 B12527211 3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] CAS No. 865860-43-1](/img/structure/B12527211.png)
3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] is an organic compound that features a cyclopentene core with two thiophene rings substituted with methyl and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Thiophene Ring Formation: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene precursors.
Substitution with Methyl and Phenylsulfanyl Groups: The final step involves the substitution of the thiophene rings with methyl and phenylsulfanyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Applications De Recherche Scientifique
3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s thiophene rings may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylthio)thiophene]
- 3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfinyl)thiophene]
- 3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfonyl)thiophene]
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene] is unique due to the presence of phenylsulfanyl groups, which impart distinct electronic properties and reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
865860-43-1 |
|---|---|
Formule moléculaire |
C27H24S4 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
2-methyl-3-[2-(2-methyl-5-phenylsulfanylthiophen-3-yl)cyclopenten-1-yl]-5-phenylsulfanylthiophene |
InChI |
InChI=1S/C27H24S4/c1-18-24(16-26(28-18)30-20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)31-21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3 |
Clé InChI |
BIJPUGUPTCMLHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)SC2=CC=CC=C2)C3=C(CCC3)C4=C(SC(=C4)SC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


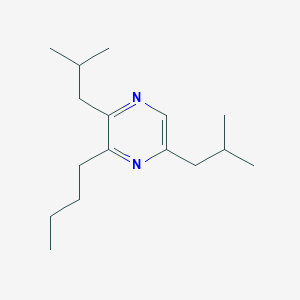
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
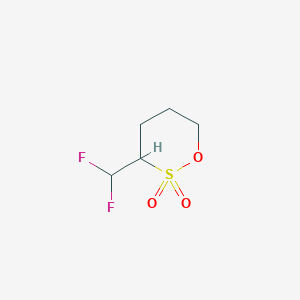
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)

![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
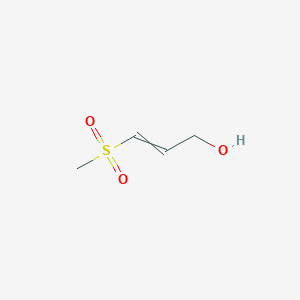
![Thiourea, [1-methyl-1-(4-phenoxyphenyl)ethyl]-](/img/structure/B12527176.png)
![(1S,2S)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12527178.png)
![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)

![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
